A Technical Guide to the Synthesis and Structure of Human Adrenomedullin (16-31)
A Technical Guide to the Synthesis and Structure of Human Adrenomedullin (16-31)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structural characterization of the human Adrenomedullin (B612762) (16-31) peptide fragment. Adrenomedullin (AM) is a potent vasodilatory peptide with a range of physiological functions, and its fragments are of significant interest for therapeutic development. This document outlines the chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), purification, and structural analysis of the biologically active 16-31 fragment, which contains the critical intramolecular disulfide bridge.
Introduction to Human Adrenomedullin (16-31)
Human Adrenomedullin is a 52-amino acid peptide hormone.[1] The (16-31) fragment, with the sequence Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-NH2, encompasses the six-membered ring formed by a disulfide bond between Cysteine residues at positions 16 and 21. This cyclic structure is essential for its biological activity.[2] While the full-length peptide has potent hypotensive effects, the (16-31) fragment has been reported to possess pressor activity in some species, suggesting a complex pharmacological profile and potential for targeted therapeutic applications.[3]
Table 1: Physicochemical Properties of Human Adrenomedullin (16-31)
| Property | Value |
| Amino Acid Sequence | Cys-Arg-Phe-Gly-Thr-Cys-Thr-Val-Gln-Lys-Leu-Ala-His-Gln-Ile-Tyr-NH2 |
| One-Letter Code | CRFGTCTVQKLAHQIY-NH2 |
| Molecular Formula | C₈₂H₁₂₉N₂₅O₂₁S₂ |
| Molecular Weight | 1865.19 g/mol |
| Disulfide Bridge | Cys¹⁶-Cys²¹ |
| C-terminus | Amidated |
Synthesis of Human Adrenomedullin (16-31)
The chemical synthesis of Adrenomedullin (16-31) is most effectively achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This methodology allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Experimental Protocol: Fmoc-SPPS
This protocol outlines a generalized procedure for the manual or automated synthesis of Adrenomedullin (16-31) on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids with appropriate side-chain protection (e.g., Cys(Trt), Arg(Pbf), Thr(tBu), Gln(Trt), Lys(Boc), His(Trt), Tyr(tBu))
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) or OxymaPure, and DIEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Disulfide bond formation reagent: N-Chlorosuccinimide (NCS) in DMF[4]
-
Cold diethyl ether
-
Acetonitrile (B52724) (ACN)
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Tyr(tBu)-OH) to the deprotected resin. Pre-activate the amino acid with HBTU/HOBt and DIEA in DMF and add it to the resin. Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a Kaiser test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Ile, Gln(Trt), His(Trt), Ala, Leu, Lys(Boc), Gln(Trt), Val, Thr(tBu), Cys(Trt), Thr(tBu), Gly, Phe, Arg(Pbf), Cys(Trt)).
-
On-Resin Disulfide Bond Formation:
-
After the final amino acid coupling and Fmoc deprotection, selectively remove the Trityl (Trt) protecting groups from the two Cysteine residues using a solution of 1-2% TFA in DCM with scavengers like TIS.
-
Wash the resin thoroughly to remove the deprotection reagents.
-
Treat the resin with a solution of N-Chlorosuccinimide (NCS) (2 equivalents) in DMF for 15-30 minutes to facilitate the formation of the intramolecular disulfide bond.[4]
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Peptide Precipitation and Collection: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.
-
Dissolution and Lyophilization: Dissolve the crude peptide in a mixture of acetonitrile and water and lyophilize to obtain a dry powder.[5]
Workflow for SPPS of Adrenomedullin (16-31)
Caption: Solid-Phase Peptide Synthesis Workflow for Adrenomedullin (16-31).
Purification and Characterization
The crude synthetic peptide requires purification to remove truncated sequences, deletion sequences, and other impurities generated during synthesis.
Experimental Protocol: Reversed-Phase HPLC
Materials:
-
Reversed-Phase HPLC system with a preparative C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Lyophilized crude Adrenomedullin (16-31).
Procedure:
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Gradient Elution: Inject the dissolved peptide and elute using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm and collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.[5]
Characterization
Mass Spectrometry: The molecular weight of the purified peptide should be confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The expected monoisotopic mass for the protonated molecule [M+H]⁺ is approximately 1865.19 Da.
Table 2: Expected Mass Spectrometry Data
| Ion | Calculated m/z |
| [M+H]⁺ | ~1865.19 |
| [M+2H]²⁺ | ~933.10 |
| [M+3H]³⁺ | ~622.40 |
Structural Analysis
The secondary structure of the synthesized Adrenomedullin (16-31) can be investigated using spectroscopic techniques.
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
Procedure:
-
Sample Preparation: Prepare a solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL.
-
Data Acquisition: Record the CD spectrum in the far-UV region (190-260 nm) using a CD spectrometer.
-
Data Analysis: Analyze the resulting spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil). The presence of the disulfide-constrained ring is expected to induce a defined secondary structure. While full-length Adrenomedullin has been shown to form a helical structure in certain conditions, the shorter (16-31) fragment's conformation may differ.[6]
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the purified peptide (typically 1-5 mg) in a deuterated solvent (e.g., 90% H₂O/10% D₂O with a suitable buffer) to a final concentration of 1-5 mM.[1]
-
Data Acquisition: Acquire a series of one- and two-dimensional NMR spectra (e.g., ¹H, ¹³C, ¹⁵N HSQC, TOCSY, NOESY) on a high-field NMR spectrometer.
-
Data Analysis: Assign the chemical shifts of the protons and other nuclei. Use the Nuclear Overhauser Effect (NOE) data to determine inter-proton distances, which are then used as constraints for calculating the three-dimensional structure of the peptide in solution.
Adrenomedullin Signaling Pathway
Adrenomedullin exerts its effects by binding to a complex of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein (RAMP). The specific RAMP isotype (RAMP2 or RAMP3) determines the receptor's affinity for Adrenomedullin. Upon binding, the receptor complex activates intracellular signaling cascades, primarily through the Gαs protein, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). Other pathways, such as the PI3K/Akt pathway, can also be activated.
Caption: Simplified Adrenomedullin Signaling Pathway.
Conclusion
This guide provides a foundational framework for the synthesis and structural analysis of human Adrenomedullin (16-31). The successful chemical synthesis of this peptide, coupled with thorough purification and characterization, is essential for obtaining high-quality material for further biological and pharmacological studies. The structural elucidation through CD and NMR spectroscopy will provide critical insights into the conformation-activity relationships of this important Adrenomedullin fragment, paving the way for the rational design of novel therapeutics.
References
- 1. nmr-bio.com [nmr-bio.com]
- 2. Circular Dichroism (CD) Analyses of Protein-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Adrenomedullin (16-31) has pressor activity in the rat but not the cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. verifiedpeptides.com [verifiedpeptides.com]
- 6. Identification of key residues involved in adrenomedullin binding to the AM1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
